In-Depth Technical Guide to Peptide M Acetate
In-Depth Technical Guide to Peptide M Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptide M acetate (B1210297) is a synthetic, 18-amino acid peptide corresponding to residues 303-322 of bovine retinal S-antigen. Its primary and well-documented biological activity is the induction of Experimental Autoimmune Uveitis (EAU) in animal models, making it a critical tool for studying the pathogenesis of autoimmune uveitis and for the preclinical evaluation of potential therapeutics. This guide provides a comprehensive overview of Peptide M acetate, including its amino acid sequence, its role in inducing autoimmune disease, detailed experimental protocols, and the associated immunological signaling pathways.
Peptide M Acetate: Core Data
Amino Acid Sequence
The amino acid sequence of Peptide M is presented in both three-letter and single-letter codes. The acetate salt form is common for synthetic peptides to improve stability and solubility.
Table 1: Amino Acid Sequence of Peptide M
| Representation | Sequence |
| Single-Letter Code | DTNLASSTIIKEGIDKTV |
| Three-Letter Code | Asp-Thr-Asn-Leu-Ala-Ser-Ser-Thr-Ile-Ile-Lys-Glu-Gly-Ile-Asp-Lys-Thr-Val |
Biological Activity: Induction of Experimental Autoimmune Uveitis (EAU)
Peptide M is a potent immunogenic peptide capable of inducing EAU, a T-cell mediated autoimmune disease that serves as a model for human uveitis.[1][2] The disease is characterized by inflammation of the uvea, retina, and pineal gland. Structural studies have indicated that Peptide M can form macromolecular assemblies and adopt an intermolecular beta-sheet structure, which may be crucial for its immunogenic activity and its ability to be presented by Major Histocompatibility Complex (MHC) molecules to T-cell receptors.
The immunodominant nature of this peptide fragment of S-antigen is believed to be a key factor in breaking immune tolerance and initiating the autoimmune response that leads to uveitis. Both Th1 and Th17 cells have been implicated as key drivers of the inflammatory response in EAU.
Experimental Protocols
Induction of Experimental Autoimmune Uveitis (EAU) with Peptide M
This protocol outlines the general procedure for inducing EAU in Lewis rats, a commonly used model for this disease.
Materials:
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Peptide M acetate
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Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
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Bordetella pertussis toxin (PTX)
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Phosphate-buffered saline (PBS), sterile
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Emulsification equipment (e.g., two syringes and a connecting needle)
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Syringes and needles for injection
Procedure:
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Peptide Emulsion Preparation:
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Dissolve Peptide M acetate in sterile PBS to a final concentration of 1 mg/mL.
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Prepare a 1:1 emulsion of the Peptide M solution with CFA. To do this, draw equal volumes of the peptide solution and CFA into two separate syringes.
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Connect the two syringes with a Luer lock connector and force the contents back and forth until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.
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Immunization:
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Inject 100 µL of the emulsion subcutaneously into one hind footpad of each Lewis rat. The final dose of Peptide M is typically 50 µg per rat.
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Adjuvant Administration:
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On the same day as the immunization, administer a subcutaneous injection of Bordetella pertussis toxin (typically 1 µg per rat) as an additional adjuvant to enhance the immune response.
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Monitoring:
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Monitor the animals daily for clinical signs of EAU, which typically develop 10-14 days after immunization.
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Clinical scoring of uveitis can be performed using a slit lamp or fundoscopy.
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Table 2: Clinical Scoring of Experimental Autoimmune Uveitis
| Score | Clinical Signs |
| 0 | No signs of inflammation. |
| 1 | Mild anterior uveitis, few inflammatory cells in the anterior chamber. |
| 2 | Moderate anterior uveitis, significant cells and flare in the anterior chamber. |
| 3 | Severe anterior uveitis with fibrin (B1330869) formation and/or posterior synechiae. |
| 4 | Panuveitis with severe inflammation in both anterior and posterior segments. |
Source: Adapted from established EAU scoring protocols.
Lymphocyte Proliferation Assay
This assay measures the cellular immune response to Peptide M by quantifying the proliferation of lymphocytes upon stimulation with the peptide.
Materials:
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Spleen or lymph nodes from immunized and control animals
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RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin
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Peptide M acetate
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Concanavalin A (ConA) or other mitogen (positive control)
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[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, MTT)
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96-well cell culture plates
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Cell harvester and liquid scintillation counter (for [³H]-thymidine incorporation) or flow cytometer/plate reader (for non-radioactive methods)
Procedure:
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Cell Preparation:
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Prepare a single-cell suspension from the spleen or draining lymph nodes of immunized and control animals.
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Wash the cells and resuspend them in complete RPMI 1640 medium.
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Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
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Cell Culture:
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Plate the cells in a 96-well plate at a density of 2 x 10⁵ cells per well.
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Add Peptide M to the wells at various concentrations (e.g., 1, 5, 10 µg/mL).
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Include wells with medium alone (negative control) and a mitogen like ConA (positive control).
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Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
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Proliferation Measurement ([³H]-thymidine incorporation):
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18 hours before harvesting, add 1 µCi of [³H]-thymidine to each well.
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Harvest the cells onto glass fiber filters using a cell harvester.
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Measure the incorporated radioactivity using a liquid scintillation counter.
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Data Analysis:
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Calculate the stimulation index (SI) as the mean counts per minute (CPM) of stimulated wells divided by the mean CPM of unstimulated (medium alone) wells. An SI greater than 2 is typically considered a positive response.
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Signaling Pathways in Peptide M-Induced Uveitis
The induction of EAU by Peptide M is a complex process involving the activation of autoreactive T cells and the subsequent inflammatory cascade. The primary signaling events are initiated by the presentation of Peptide M by antigen-presenting cells (APCs) to CD4+ T cells.
T-Cell Activation and Differentiation
The binding of the Peptide M-MHC class II complex on an APC to the T-cell receptor (TCR) on a naive CD4+ T cell triggers a cascade of intracellular signaling events. This leads to the activation, proliferation, and differentiation of the T cell into effector T helper (Th) subsets, primarily Th1 and Th17 cells.
Effector Cytokine Signaling
Activated Th1 and Th17 cells migrate to the eye and release pro-inflammatory cytokines that mediate the tissue damage seen in uveitis.
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Th1 Pathway: Th1 cells produce interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2). IFN-γ activates macrophages and enhances the expression of MHC molecules, further amplifying the immune response.
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Th17 Pathway: Th17 cells secrete interleukin-17 (IL-17), which recruits neutrophils and other inflammatory cells to the site of inflammation.
Quantitative Data
The following tables summarize typical quantitative data obtained from EAU studies using Peptide M or similar uveitogenic peptides.
Table 3: Lymphocyte Proliferation in Response to Peptide M
| Treatment Group | Stimulant | Mean CPM ± SD | Stimulation Index (SI) |
| Control | Medium | 500 ± 50 | 1.0 |
| Peptide M (10 µg/mL) | 600 ± 75 | 1.2 | |
| Peptide M Immunized | Medium | 1,500 ± 200 | 1.0 |
| Peptide M (10 µg/mL) | 15,000 ± 1,500 | 10.0 |
Data are representative and may vary between experiments.
Table 4: Cytokine Profile in Draining Lymph Nodes of Peptide M-Immunized Animals
| Cytokine | Control (pg/mL) | Peptide M Immunized (pg/mL) |
| IFN-γ | < 10 | 500 - 1500 |
| IL-17A | < 5 | 800 - 2000 |
| IL-10 | < 20 | 50 - 100 |
Data are representative and may vary between experiments.
Conclusion
Peptide M acetate is an indispensable tool for the study of autoimmune uveitis. Its well-defined amino acid sequence and potent uveitogenic properties allow for the consistent induction of EAU in animal models. The experimental protocols and an understanding of the underlying T-cell mediated signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals working to understand and treat this sight-threatening disease. Further research into the specific intracellular signaling cascades triggered by Peptide M in different immune cell subsets will continue to refine our understanding of its mechanism of action and may reveal novel therapeutic targets.
